N-(3-(dimethylamino)propyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O3S and its molecular weight is 487.02. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Diversity
Research on structurally diverse libraries of compounds involves the use of starting materials such as ketonic Mannich bases for alkylation and ring closure reactions, leading to the generation of a wide array of compounds. These methodologies facilitate the exploration of chemical space for potential biological activities and material properties. For example, the generation of structurally diverse compounds through alkylation and ring closure reactions using specific Mannich bases demonstrates the versatility in synthesizing complex molecules for various applications (Roman, 2013).
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, from specific precursors exhibits significant anti-inflammatory and analgesic activities. These compounds have been identified as cyclooxygenase-1/2 inhibitors, showcasing their potential in medical research for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Corrosion Inhibition
Compounds with benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. These studies are crucial in materials science, particularly for protecting industrial equipment and infrastructure from corrosion, thereby extending their life and reducing maintenance costs. The synthesis of benzothiazole derivatives and their application as corrosion inhibitors highlight the intersection of chemistry and engineering to solve practical problems (Hu et al., 2016).
Antimicrobial and Antiviral Activities
The exploration of new compounds for antimicrobial and antiviral activities remains a critical area of research, especially in the face of emerging resistant strains of microorganisms and viruses. For instance, benzosuberone derivatives have been synthesized and evaluated for their inhibitory activity against Hepatitis C Virus (HCV) and their potential as antioxidants and peroxynitrite inhibitors. Such studies contribute to the ongoing search for novel therapeutic agents capable of combating infectious diseases (Farghaly et al., 2010).
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S.ClH/c1-16-7-4-10-19-22(16)25-24(32-19)27(14-6-13-26(2)3)23(31)17-8-5-9-18(15-17)28-20(29)11-12-21(28)30;/h4-5,7-10,15H,6,11-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNVQEDPOVDPRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.